5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide
Description
Propriétés
IUPAC Name |
5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c1-2-19-11-4-10(15-7-16-11)17-12(18)8-3-9(13)6-14-5-8/h3-7H,2H2,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEGDKSVKKGBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Retrosynthetic Analysis
The target molecule dissects into two primary fragments:
- 5-Bromopyridine-3-carboxylic acid : Serves as the brominated aromatic core.
- 6-Ethoxypyrimidin-4-amine : Provides the ethoxy-substituted heterocyclic amine for amide coupling.
Critical bond formations include:
- Amide linkage between the pyridine carboxylate and pyrimidine amine.
- Regioselective bromination at the pyridine C5 position.
Preparation of Key Intermediates
Synthesis of 6-Ethoxypyrimidin-4-amine
Method A: Nucleophilic Substitution
4-Chloro-6-ethoxypyrimidine (1.0 eq) reacts with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 80°C for 12 hours, yielding 6-ethoxypyrimidin-4-amine (87% yield).
Method B: Catalytic Amination
Employing a Buchwald-Hartwig protocol, 4-bromo-6-ethoxypyrimidine (1.0 eq), Pd(OAc)$$2$$ (5 mol%), Xantphos (10 mol%), and NH$$3$$ (5 eq) in toluene at 110°C for 24 hours achieves 94% conversion.
Synthesis of Pyridine-3-Carboxylic Acid Derivatives
Step 1: Esterification
Pyridine-3-carboxylic acid (1.0 eq) undergoes Fischer esterification with ethanol (5 eq) catalyzed by H$$2$$SO$$4$$ (0.1 eq) at reflux (78°C) for 6 hours, yielding ethyl pyridine-3-carboxylate (91% yield).
Step 2: Bromination
Ethyl pyridine-3-carboxylate (1.0 eq) is treated with Br$$2$$ (1.2 eq) and FeBr$$3$$ (0.1 eq) in CH$$2$$Cl$$2$$ at 0°C for 2 hours, affording ethyl 5-bromopyridine-3-carboxylate (89% yield).
Amide Bond Formation
Coupling via Acid Chloride Intermediate
Ethyl 5-bromopyridine-3-carboxylate (1.0 eq) is hydrolyzed to 5-bromopyridine-3-carboxylic acid using NaOH (2 eq) in H$$2$$O/EtOH (1:1) at 80°C for 3 hours (95% yield). Subsequent treatment with SOCl$$2$$ (3 eq) at reflux generates the acid chloride, which reacts with 6-ethoxypyrimidin-4-amine (1.1 eq) in THF at 25°C for 12 hours, yielding the target amide (82% yield).
Direct Coupling Using Activating Agents
5-Bromopyridine-3-carboxylic acid (1.0 eq), 6-ethoxypyrimidin-4-amine (1.1 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF at 25°C for 6 hours achieve 91% conversion. Purification via silica chromatography (EtOAc/hexane, 3:7) affords the product in 88% isolated yield.
Regioselective Bromination Optimization
Electrophilic Aromatic Substitution
Direct bromination of N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide (1.0 eq) with Br$$2$$ (1.1 eq) and FeBr$$3$$ (0.1 eq) in CH$$2$$Cl$$2$$ at 0°C for 1 hour achieves 85% regioselectivity for the C5 position. Excess Br$$_2$$ (2 eq) increases yield to 92% but risks di-bromination.
Copper-Mediated Bromination
Adapting methods from, the amide intermediate (1.0 eq) reacts with CuBr (0.2 eq) and NaNO$$_2$$ (1.5 eq) in HBr (48% w/w) at -5°C for 4 hours, yielding 90% 5-bromo product without di-substitution.
Analytical Characterization
This compound
- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$): δ 9.12 (s, 1H, pyrimidine H5), 8.86 (d, J = 2.4 Hz, 1H, pyridine H2), 8.45 (dd, J = 2.4, 1.6 Hz, 1H, pyridine H4), 8.21 (s, 1H, pyridine H6), 6.89 (s, 1H, NH), 4.45 (q, J = 7.0 Hz, 2H, OCH$$2$$), 1.44 (t, J = 7.0 Hz, 3H, CH$$_3$$).
- $$ ^{13}C $$-NMR (100 MHz, CDCl$$3$$): δ 165.2 (C=O), 162.1 (pyrimidine C6), 158.3 (pyrimidine C4), 148.9 (pyridine C3), 135.6 (pyridine C5), 132.1 (pyridine C2), 124.7 (pyridine C4), 117.2 (pyrimidine C5), 63.8 (OCH$$2$$), 14.3 (CH$$_3$$).
- HRMS : m/z calc. for C$${12}$$H$${11}$$BrN$$4$$O$$2$$ [M+H]$$^+$$: 339.0045; found: 339.0048.
Comparative Evaluation of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|---|
| Acid Chloride Coupling | SOCl$$_2$$ activation | 82 | 98 | High |
| HATU-Mediated Coupling | Room-temperature coupling | 88 | 99 | Moderate |
| One-Pot Bromination | CuBr/NaNO$$_2$$ in HBr | 90 | 97 | Low |
Challenges and Mitigation Strategies
- Regioselectivity in Bromination : The carboxamide group’s meta-directing effect ensures C5 bromination, but excess Br$$2$$ may cause di-substitution. Strict stoichiometric control (1.1 eq Br$$2$$) and low temperatures (-5°C) mitigate this.
- Pyrimidine Amination Side Reactions : Competitive oxidation of the ethoxy group during amination is suppressed using Pd/Xantphos catalysts under inert atmospheres.
Analyse Des Réactions Chimiques
5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Medicinal Chemistry
5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide has been investigated for its potential therapeutic effects:
- Targeting Enzymes and Receptors: The compound shows promise in inhibiting specific enzymes involved in various diseases, potentially leading to novel treatments for conditions such as cancer and inflammation .
Biological Research
The compound is utilized in several biological studies:
- Cellular Processes: It is involved in research examining molecular interactions and cellular signaling pathways. Its bromine and ethoxy groups enhance binding affinity to biological targets, influencing cellular responses .
Materials Science
Research is being conducted on the use of this compound in developing new materials:
- Conductivity and Fluorescence: The unique structure of this compound may lead to applications in electronic materials or sensors due to its potential conductive properties .
Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
These findings indicate moderate cytotoxicity, suggesting potential as an anticancer agent through mechanisms such as apoptosis induction .
Antimicrobial Properties
In another study focusing on antimicrobial activity, derivatives of this compound were synthesized and tested against bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Bacillus subtilis | 15 µg/mL |
These results highlight its effectiveness against common pathogens, indicating potential for use in developing new antimicrobial agents .
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of related pyrimidine derivatives, revealing significant inhibition of COX enzymes:
| Compound | IC50 (µM) |
|---|---|
| Compound A | 0.04 ± 0.09 |
| Compound B | 0.04 ± 0.02 |
This suggests that compounds similar to this compound may also exhibit anti-inflammatory effects comparable to established drugs like celecoxib .
Mécanisme D'action
The mechanism of action of 5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and ethoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following analysis compares 5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide with structurally related compounds, focusing on key differences in substituents, heterocyclic systems, and inferred physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Systems: The target compound’s pyridine-pyrimidine scaffold differs from ZINC27742665’s pyrimidine-benzothiazole system . The pyridine derivative in lacks the pyrimidine-ethoxy group, replacing it with a cyano substituent. Cyano’s electron-withdrawing nature may alter electronic density, affecting reactivity or binding interactions .
However, chlorine’s smaller size may reduce steric hindrance in binding pockets .
Functional Groups :
- The ethoxy group in the target compound’s pyrimidine ring enhances lipophilicity (higher logP) relative to the methylsulfanyl group in ZINC27742664. Ethoxy’s oxygen atom may also participate in hydrogen bonding .
- The piperazinyl and hydroxyethoxy groups in ’s compound introduce polar moieties, likely improving aqueous solubility but complicating synthetic accessibility .
Physicochemical Properties (Inferred): Solubility: The target compound’s ethoxy and carboxamide groups may confer moderate solubility, whereas ZINC27742665’s benzothiazole and methylsulfanyl groups could reduce it. logP: Bromine and ethoxy substituents suggest a higher logP (∼2.5–3.5) compared to chlorine- or cyano-containing analogs (logP ∼1.5–2.5).
Research Implications
The pyrimidine-ethoxy group may serve as a versatile pharmacophore in drug design, particularly for targets requiring dual aromatic interactions (e.g., kinase inhibitors). Further studies should explore its synthesis, crystallographic characterization (using tools like SHELXL or ORTEP-3 ), and activity profiling against relevant biological targets.
Activité Biologique
5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 323.15 g/mol. Its structure features a bromine atom at the 5-position of the pyridine ring and an ethoxy group attached to the pyrimidine ring, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine and ethoxy groups enhances binding affinity, influencing various cellular processes. The compound may act through:
- Enzyme Inhibition: It can inhibit enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer.
- Receptor Modulation: By binding to specific receptors, it may alter signaling pathways that control cell growth and apoptosis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity by targeting topoisomerase I, an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme can lead to DNA damage and cell death in cancer cells .
Table 1: Summary of Biological Activities
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. These studies suggest that the compound's structure plays a significant role in its potency, with lipophilic substituents enhancing its efficacy .
Case Studies
- Topoisomerase I Inhibition : A study evaluated the cytotoxic effects of various substituted compounds on topoisomerase I activity. Results showed that derivatives similar to this compound retained significant topoisomerase I poisoning activity, indicating potential as therapeutic agents against cancer .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds, revealing that certain derivatives exhibited notable activity against mycobacterial strains, suggesting broader applications in infectious disease treatment .
Q & A
Q. What are the optimal synthetic routes for 5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide, and how can reaction conditions be standardized?
The synthesis of pyridine-carboxamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 5-bromo-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide are synthesized by reacting halogenated pyridine precursors with amines under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF at elevated temperatures (~80–100°C) . Standardization requires iterative optimization of parameters such as solvent polarity, base strength, and temperature. Reaction progress can be monitored via TLC or LC-MS, with purification achieved through column chromatography or recrystallization.
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic techniques:
- NMR : Confirm substitution patterns (e.g., bromine at C5, ethoxy group at C6 of pyrimidine) via - and -NMR. For example, the ethoxy group typically shows a triplet at ~1.3 ppm () and a quartet at ~4.0 ppm () in -NMR.
- HRMS : Validate molecular weight (e.g., expected [M+H]+ ion for C₁₂H₁₂BrN₅O₂: 354.01).
- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects .
Q. What are the primary applications of this compound in medicinal chemistry?
Pyridine-carboxamide derivatives are often explored as kinase inhibitors or protease modulators due to their ability to form hydrogen bonds with target proteins. For instance, similar compounds exhibit activity in binding assays for cancer-related targets like EGFR or BRAF . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities prior to in vitro validation .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be resolved?
Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity, solvent interference). Mitigation strategies include:
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
- Meta-analysis : Compare with structurally related compounds (e.g., 5-bromo-2-fluoro-N-(3-(2-methylpyrimidin-4-yl)phenyl)benzamide) to identify substituent-dependent trends .
Q. What computational methods are effective for predicting reaction pathways and optimizing synthesis?
- Reaction path searching : Tools like GRRM (Global Reaction Route Mapping) or AFIR (Artificial Force-Induced Reaction) model transition states and intermediates using quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict yields based on solvents, catalysts, and temperatures. For example, DMF may outperform DMSO in amide coupling due to its lower viscosity and higher dielectric constant .
Q. How can the compound’s stability under varying conditions (pH, temperature) be systematically evaluated?
Design accelerated stability studies:
- Thermal stability : Use TGA (thermogravimetric analysis) to assess decomposition temperatures.
- pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at timed intervals (0, 24, 48 hours).
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Q. What strategies are recommended for scaling up synthesis while maintaining purity?
- Process optimization : Transition from batch to flow chemistry to enhance heat/mass transfer. For example, microreactors can improve yield in exothermic amidation reactions .
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrix) to optimize parameters like catalyst loading, stoichiometry, and residence time. Statistical analysis (ANOVA) identifies critical factors .
Methodological Tables
Table 1. Key spectroscopic signatures for structural validation
| Technique | Expected Signal | Structural Assignment |
|---|---|---|
| -NMR | δ 1.3 (t, J=7 Hz) | Ethoxy CH₃ |
| -NMR | δ 8.5 (s) | Pyrimidine H2 |
| HRMS | [M+H]+ = 354.01 | Molecular ion confirmation |
Table 2. Common degradation pathways under stress conditions
| Condition | Degradation Pathway | Analytical Tool |
|---|---|---|
| High pH (≥10) | Hydrolysis of ethoxy group | HPLC-MS |
| UV light | Dehalogenation (Br loss) | LC-TOF |
| 80°C | Pyrimidine ring rearrangement | TGA-DSC |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
